Zharp1-211
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zharp1-211 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). It has shown significant potential in reducing graft-versus-host disease (GVHD) without compromising graft-versus-leukemia (GVL) effects . The compound has a molecular weight of 447.49 and a chemical formula of C24H25N5O4 .
准备方法
The synthetic routes and reaction conditions for Zharp1-211 are not extensively detailed in the available literature. it is known that the compound is prepared for research purposes and is not intended for human consumption . The preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
化学反应分析
Zharp1-211 primarily acts as an inhibitor of RIPK1 kinase. It targets the adenosine triphosphate-binding pocket in RIPK1’s inactive conformation . The compound does not inhibit RIPK3 and a panel of 468 kinases at a concentration of 10 μM . It is highly potent in blocking tumor necrosis factor (TNF)-induced necroptosis in human colon cancer HT-29 cells and mouse fibroblast L929 cells .
科学研究应用
Zharp1-211 has been extensively studied for its potential in treating GVHD. It significantly reduces the expression of JAK/STAT1-mediated chemokines and major histocompatibility complex (MHC) class II molecules in intestinal epithelial cells . This reduction helps restore intestinal homeostasis and arrest GVHD without compromising the GVL effect . The compound has also shown potential in other inflammatory diseases involving the gastrointestinal tract .
作用机制
Zharp1-211 exerts its effects by inhibiting RIPK1 kinase activity. This inhibition reduces the activation of JAK1/STAT1-mediated chemokines and MHC class II molecules in intestinal epithelial cells . The compound forms a complex with JAK1 to promote STAT1 activation, resulting in enhanced chemokine secretion and reduced levels of circulating cytokines and chemokines . This mechanism helps in reducing GVHD mortality and visceral GVHD histopathology .
相似化合物的比较
Zharp1-211 is unique in its selective inhibition of RIPK1 kinase without affecting RIPK3 . Similar compounds include other RIPK1 inhibitors, but this compound stands out due to its nonimmunosuppressive mechanism that restores intestinal homeostasis and reduces GVHD . Other similar compounds may not have the same level of selectivity and potency in inhibiting RIPK1 kinase .
属性
分子式 |
C24H25N5O4 |
---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
oxan-4-yl 6-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O4/c30-23(15-1-2-15)27-21-14-28-13-16(3-4-22(28)26-21)17-11-20-19(25-12-17)5-8-29(20)24(31)33-18-6-9-32-10-7-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI 键 |
WSAWIHZNHHASBP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(CCN5C(=O)OC6CCOCC6)N=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。